molecular formula C9H7F2NO B6166349 3-(3,5-difluorophenoxy)propanenitrile CAS No. 844648-16-4

3-(3,5-difluorophenoxy)propanenitrile

Cat. No.: B6166349
CAS No.: 844648-16-4
M. Wt: 183.2
InChI Key:
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Description

3-(3,5-Difluorophenoxy)propanenitrile is a chemical compound with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol . It is characterized by the presence of a difluorophenoxy group attached to a propanenitrile moiety.

Preparation Methods

The synthesis of 3-(3,5-difluorophenoxy)propanenitrile typically involves organic synthesis reactions. One common method includes the reaction of 3,5-difluorophenol with acrylonitrile in the presence of a catalyst such as copper hydroxide. The reaction is carried out at elevated temperatures (around 80°C) for an extended period (48 hours), followed by purification steps involving dichloromethane and water . Another method involves the use of benzyltrimethylammonium hydroxide as a catalyst, with the reaction mixture being heated to 80°C for 120 hours .

Chemical Reactions Analysis

3-(3,5-Difluorophenoxy)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents .

Scientific Research Applications

3-(3,5-Difluorophenoxy)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-difluorophenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The nitrile group may also play a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

3-(3,5-Difluorophenoxy)propanenitrile can be compared with other similar compounds, such as:

    3-(3,5-Dichlorophenoxy)propanenitrile: Similar structure but with chlorine atoms instead of fluorine.

    3-(3,5-Dimethylphenoxy)propanenitrile: Similar structure but with methyl groups instead of fluorine.

    3-(3,5-Difluorophenoxy)butanenitrile: Similar structure but with an additional carbon in the nitrile chain.

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-difluorophenoxy)propanenitrile involves the reaction of 3,5-difluorophenol with propionitrile in the presence of a base to form the desired product.", "Starting Materials": [ "3,5-difluorophenol", "propionitrile", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3,5-difluorophenol to a reaction flask", "Add propionitrile to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

844648-16-4

Molecular Formula

C9H7F2NO

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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